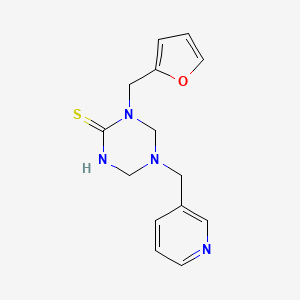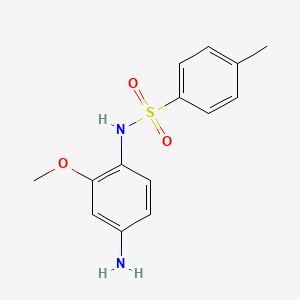
1-(2-furylmethyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-furylmethyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione, also known as FPT, is a heterocyclic compound that has been widely studied for its potential applications in scientific research. FPT is a unique molecule that possesses a triazine ring, a furan ring, and a pyridine ring. It has been found to exhibit a wide range of biological activities, making it a promising candidate for various research applications.
Mécanisme D'action
The mechanism of action of 1-(2-furylmethyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cell growth and replication. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. It has also been found to inhibit the activity of HIV-1 integrase, an enzyme that is involved in the integration of the viral genome into the host cell DNA.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the disruption of the cell cycle. It has also been found to induce the expression of certain genes that are involved in cell death and DNA damage response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(2-furylmethyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione in lab experiments is its broad spectrum of biological activities. It has been found to exhibit antitumor, antiviral, and antimicrobial properties, making it a versatile compound for various research applications. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experimental setups.
Orientations Futures
There are several future directions for research involving 1-(2-furylmethyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the potential of this compound as a therapeutic agent for various diseases, including cancer and viral infections. Additionally, the mechanism of action of this compound could be further elucidated to better understand its biological activities and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 1-(2-furylmethyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione can be achieved through several methods, including the reaction of 2-furylmethylamine with 3-pyridinemethanethiol in the presence of triethylamine and triphosgene. Another method involves the reaction of 2-furylmethylamine with 3-pyridinemethanethiol in the presence of thionyl chloride and triethylamine. These methods have been found to yield high purity this compound with good yields.
Applications De Recherche Scientifique
1-(2-furylmethyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione has been found to exhibit a wide range of biological activities, including antitumor, antiviral, and antimicrobial properties. It has been shown to inhibit the growth of various cancer cells, including breast, colon, and lung cancer cells. This compound has also been found to possess antiviral activity against HIV-1 and HSV-1. Additionally, it has been shown to exhibit antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propriétés
IUPAC Name |
1-(furan-2-ylmethyl)-5-(pyridin-3-ylmethyl)-1,3,5-triazinane-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS/c20-14-16-10-17(8-12-3-1-5-15-7-12)11-18(14)9-13-4-2-6-19-13/h1-7H,8-11H2,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVZNUIRCIZRJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NC(=S)N(CN1CC2=CN=CC=C2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B5867030.png)
![N-(tert-butyl)-4-[(1-naphthyloxy)methyl]benzamide](/img/structure/B5867043.png)
![5-hydroxy-2-[(4-methylbenzoyl)amino]benzoic acid](/img/structure/B5867066.png)
![N-(3-chloro-4-fluorophenyl)-N'-[2-(dimethylamino)ethyl]thiourea](/img/structure/B5867069.png)
![N-(4-chlorophenyl)-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5867077.png)
![4-amino-7-benzyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-2(1H)-thione](/img/structure/B5867082.png)
![2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B5867088.png)

![N-(2-aminoethyl)-2-(1,6,6-trimethyl-2,4-dioxo-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5867105.png)

![N-allyl-N'-(4-chlorophenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5867115.png)
![6-(cyclohexylamino)-3H-dibenzo[de,h]cinnoline-3,7(2H)-dione](/img/structure/B5867121.png)

